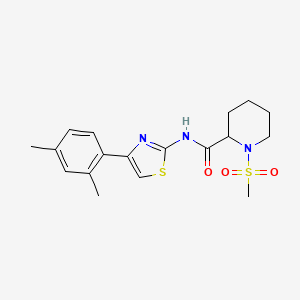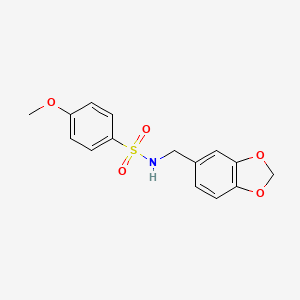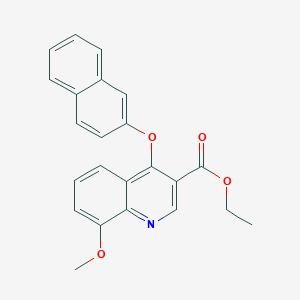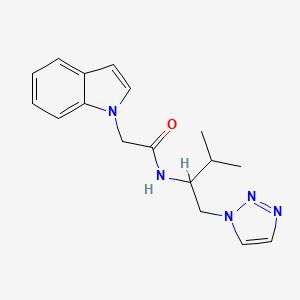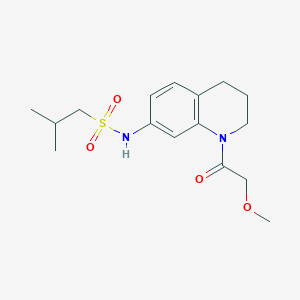
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide is an organic compound of significant interest in the fields of medicinal chemistry and pharmaceutical sciences Its unique structure incorporates a tetrahydroquinoline core, commonly noted for its biological activities, combined with methoxyacetyl and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide typically involves multi-step organic reactions starting from commercially available precursors. One common route begins with the acylation of 2-methoxyacetic acid with appropriate reagents to form 2-methoxyacetyl chloride. This intermediate reacts with 1,2,3,4-tetrahydroquinoline in the presence of a base to form the key intermediate, 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline. Subsequent sulfonation with 2-methylpropane-1-sulfonyl chloride completes the synthesis under controlled temperature conditions.
Industrial Production Methods:
Scaling up to industrial production, the process involves optimizing reaction conditions such as temperature, pressure, solvent choice, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide can undergo various chemical transformations including:
Oxidation: : Introducing oxidizing agents can convert specific functional groups or the tetrahydroquinoline core.
Reduction: : Reducing agents can modify the methoxyacetyl moiety or the sulfonamide group.
Substitution: : Electrophilic and nucleophilic substitutions can occur on the quinoline ring or the side chains.
Common Reagents and Conditions Used:
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides and strong bases. Reaction conditions are tailored to each transformation, balancing factors like temperature, solvent, and reaction time.
Major Products Formed:
Depending on the reaction type, major products include oxidized derivatives, reduced forms with modified functional groups, and substituted analogs with altered chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry:
In chemical research, this compound serves as a building block for synthesizing more complex molecules, particularly those with pharmacological potential.
Biology and Medicine:
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide is investigated for its role as an enzyme inhibitor, receptor modulator, and in the design of therapeutic agents for various diseases including cancer, cardiovascular disorders, and neurological conditions.
Industry:
In industrial applications, it can be utilized in the development of agrochemicals, dyes, and materials science, given its unique structural features and reactivity.
Mecanismo De Acción
The compound exerts its biological effects primarily through interaction with molecular targets such as enzymes, receptors, and ion channels. The methoxyacetyl group and sulfonamide moiety enhance binding affinity and selectivity to these targets, modulating biological pathways and exerting therapeutic effects. This is achieved through mechanisms including inhibition of enzyme activity, alteration of receptor function, and disruption of cellular processes.
Comparación Con Compuestos Similares
N-(1-(Acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-methanesulfonamide
N-(1-(2-Methylacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-propane-1-sulfonamide
2-Methoxy-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Each of these compounds shares structural similarities but differs in specific functional groups, influencing their chemical reactivity and biological activity.
Closing Thoughts:
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide represents a versatile and valuable molecule in the realms of chemistry and biomedicine. Its unique structure opens avenues for diverse applications, warranting continued research and development.
Propiedades
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(2)11-23(20,21)17-14-7-6-13-5-4-8-18(15(13)9-14)16(19)10-22-3/h6-7,9,12,17H,4-5,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAUWFXQRCEIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B2938800.png)
![8-(3-Bromobenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2938803.png)
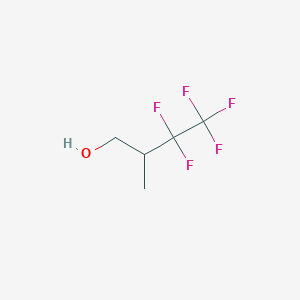
![4-Cyclopropyl-5-fluoro-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2938806.png)
![ethyl 6-acetylimino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2938807.png)

![N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2938811.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2938812.png)


